3'-Methoxy-4'-(3-nitro-9-acridinylamino)-1-heptanesulfonanilide hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3’-Methoxy-4’-(3-nitro-9-acridinylamino)-1-heptanesulfonanilide hydrochloride is a complex organic compound with a unique structure that combines methoxy, nitro, acridinyl, and sulfonanilide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3’-Methoxy-4’-(3-nitro-9-acridinylamino)-1-heptanesulfonanilide hydrochloride typically involves multiple steps, starting from readily available precursors. The general synthetic route includes:
Nitration: Introduction of the nitro group into the acridine ring.
Methoxylation: Addition of the methoxy group to the aromatic ring.
Sulfonation: Introduction of the sulfonanilide group.
Coupling: Coupling of the acridinylamino group with the heptanesulfonanilide moiety.
Each step requires specific reaction conditions, such as controlled temperature, pH, and the use of catalysts or reagents to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis, and advanced purification techniques to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
3’-Methoxy-4’-(3-nitro-9-acridinylamino)-1-heptanesulfonanilide hydrochloride can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The acridinyl ring can be oxidized to form different derivatives.
Substitution: The methoxy group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amino derivative, while substitution of the methoxy group could yield a variety of functionalized derivatives.
Scientific Research Applications
3’-Methoxy-4’-(3-nitro-9-acridinylamino)-1-heptanesulfonanilide hydrochloride has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3’-Methoxy-4’-(3-nitro-9-acridinylamino)-1-heptanesulfonanilide hydrochloride involves its interaction with specific molecular targets. The nitro and acridinyl groups are known to intercalate with DNA, potentially disrupting cellular processes and leading to cytotoxic effects. The sulfonanilide moiety may enhance the compound’s solubility and bioavailability, making it more effective in biological systems.
Comparison with Similar Compounds
Similar Compounds
- N-{3-Methoxy-4-[(10-oxido-9-acridinyl)amino]phenyl}methanesulfonamide hydrochloride
- N-{3-Methoxy-4-[(3-nitro-9-acridinyl)amino]phenyl}-1-propane sulfonamide hydrochloride
Uniqueness
3’-Methoxy-4’-(3-nitro-9-acridinylamino)-1-heptanesulfonanilide hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to intercalate with DNA and potential therapeutic applications make it a valuable compound for further research and development.
Properties
CAS No. |
71803-04-8 |
---|---|
Molecular Formula |
C27H31ClN4O5S |
Molecular Weight |
559.1 g/mol |
IUPAC Name |
[4-(heptylsulfonylamino)-2-methoxyphenyl]-(3-nitroacridin-9-yl)azanium;chloride |
InChI |
InChI=1S/C27H30N4O5S.ClH/c1-3-4-5-6-9-16-37(34,35)30-19-12-15-24(26(17-19)36-2)29-27-21-10-7-8-11-23(21)28-25-18-20(31(32)33)13-14-22(25)27;/h7-8,10-15,17-18,30H,3-6,9,16H2,1-2H3,(H,28,29);1H |
InChI Key |
QJHIVKRBLCEQBX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCS(=O)(=O)NC1=CC(=C(C=C1)[NH2+]C2=C3C=CC(=CC3=NC4=CC=CC=C42)[N+](=O)[O-])OC.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.